2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde
Overview
Description
2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is an organic compound with the molecular formula C₁₂H₁₂F₂O₂ It is characterized by the presence of a difluorocyclobutyl group attached to a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized from ethyl 3,3-difluorocyclobutanecarboxylate, which serves as a common synthetic intermediate.
Attachment to Benzaldehyde: The difluorocyclobutyl intermediate is then reacted with a methoxybenzaldehyde derivative under specific conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid.
Reduction: 2-((3,3-Difluorocyclobutyl)methoxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, it may disrupt cellular antioxidation systems in fungi, leading to antifungal activity . The compound’s effects are mediated through pathways involving oxidative stress and redox homeostasis.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: Similar in structure but with a different substitution pattern on the benzaldehyde ring.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a difluorocyclobutyl group.
Uniqueness
2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-12(14)5-9(6-12)8-16-11-4-2-1-3-10(11)7-15/h1-4,7,9H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWQSNFVUNFRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.